molecular formula C8H11Cl2NO2 B562881 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride CAS No. 1185116-63-5

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride

Cat. No.: B562881
CAS No.: 1185116-63-5
M. Wt: 231.124
InChI Key: YYRIKJFWBIEEDH-JDCLFIOBSA-N
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Description

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in studies involving metabolic pathways, reaction mechanisms, and other biochemical processes due to its unique properties.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of deuterated analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various deuterated analogs and derivatives of this compound. These products are often used in further research and development applications .

Scientific Research Applications

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique way to trace and study these interactions. The compound can act as a precursor in various biochemical reactions, allowing researchers to study the effects of deuterium substitution on reaction kinetics and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium atoms have different nuclear properties compared to hydrogen, making this compound particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other analytical techniques .

Properties

IUPAC Name

2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRIKJFWBIEEDH-JDCLFIOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CCl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1OC([2H])([2H])[2H])OC)C([2H])([2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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